Limocitrol

Catalog No.
S533174
CAS No.
549-10-0
M.F
C18H16O9
M. Wt
376.3 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Limocitrol

CAS Number

549-10-0

Product Name

Limocitrol

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,8-dimethoxychromen-4-one

Molecular Formula

C18H16O9

Molecular Weight

376.3 g/mol

InChI

InChI=1S/C18H16O9/c1-24-9-6-7(4-5-8(9)19)15-13(22)11(20)10-12(21)17(25-2)14(23)18(26-3)16(10)27-15/h4-6,19,21-23H,1-3H3

InChI Key

LCKHNFJHVWUHTR-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O)O

Solubility

Soluble in DMSO

Synonyms

Limocitrol;

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O)O

Description

The exact mass of the compound Limocitrol is 376.0794 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Limocitrol is a flavonoid compound with the chemical formula C18H16O9C_{18}H_{16}O_9 and is classified as a 3,5,7,4′-tetrahydroxy-6,8,3′-trimethoxyflavone. This compound is primarily derived from citrus fruits, particularly from the peel of lemons (Citrus limon) and other citrus species. Limocitrol is notable for its unique structure, which includes multiple hydroxyl and methoxy groups that contribute to its biological activity and potential health benefits .

Typical of flavonoids. Its hydroxyl groups can participate in oxidation-reduction reactions, making it a potent antioxidant. The presence of methoxy groups enhances its stability and solubility in organic solvents. Additionally, limocitrol can form complexes with metal ions due to its phenolic structure, which may influence its bioactivity and therapeutic potential .

Research indicates that limocitrol exhibits significant biological activities, particularly antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals effectively, which may help in reducing oxidative stress associated with various diseases. Furthermore, limocitrol has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, suggesting its potential use in treating inflammatory conditions .

The synthesis of limocitrol can be achieved through several chemical methods. One notable approach is the Allan-Robinson synthesis, which involves the reaction of appropriate flavonoid precursors under specific conditions to yield limocitrol. This method allows for the selective formation of the desired flavonoid structure by controlling the reaction environment and the choice of blocking groups on the aromatic rings .

Limocitrol has several applications in the food and pharmaceutical industries due to its antioxidant properties. It is often explored for use as a natural preservative in food products, enhancing shelf life while providing health benefits. In pharmaceuticals, limocitrol's anti-inflammatory properties make it a candidate for developing treatments for chronic inflammatory diseases and conditions related to oxidative stress .

Limocitrol shares structural similarities with several other flavonoids found in citrus fruits. Here are some similar compounds:

Compound NameChemical StructureNotable Features
Limocitrin3,5,7,4′-tetrahydroxy-8,3′-dimethoxyflavoneSimilar structure but with different methoxy substitutions
Spinacetin3-hydroxy-6,8-dimethoxyflavoneExhibits antioxidant properties but less studied than limocitrol
Eriocitrin5-(β-D-glucopyranosyl)-3′-hydroxyflavoneKnown for strong antioxidant activity in citrus peels
Naringin7-(β-D-glucopyranosyl)-naringeninExhibits both antioxidant and anti-inflammatory effects
Hesperidin7-(β-D-glucopyranosyl)-hesperetinCommonly found in citrus fruits; known for cardiovascular benefits

Uniqueness of Limocitrol

What sets limocitrol apart from these similar compounds is its specific arrangement of hydroxyl and methoxy groups that enhance its antioxidant capacity and biological activity. The unique combination of these functional groups contributes to its efficacy against oxidative stress and inflammation more effectively than some other flavonoids .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.4

Exact Mass

376.0794

Appearance

Solid powder

Melting Point

221-222°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

113VHU3N34

Other CAS

549-10-0

Wikipedia

Limocitrol

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2024-02-18
1: Rodríguez-Rivera MP, Lugo-Cervantes E, Winterhalter P, Jerz G. Metabolite profiling of polyphenols in peels of Citrus limetta Risso by combination of preparative high-speed countercurrent chromatography and LC-ESI-MS/MS. Food Chem. 2014 Sep 1;158:139-52. doi: 10.1016/j.foodchem.2014.02.077. Epub 2014 Feb 27. PubMed PMID: 24731325.
2: Manthey JA. Fractionation of orange peel phenols in ultrafiltered molasses and mass balance studies of their antioxidant levels. J Agric Food Chem. 2004 Dec 15;52(25):7586-92. PubMed PMID: 15675808.

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